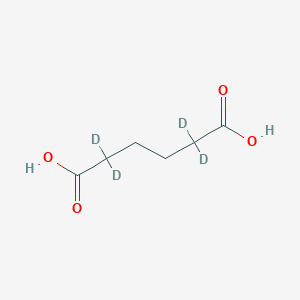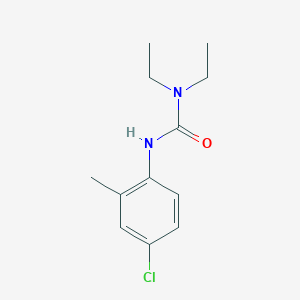
6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position, a fluoro-substituted phenyl group at the 1st position, and a methyl group at the 3rd position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate. This intermediate is then cyclized with urea under acidic conditions to yield the desired pyrimidine derivative.
Another method involves the use of a multi-component reaction where 4-fluoroaniline, ethyl acetoacetate, and urea are reacted together in the presence of a catalyst such as p-toluenesulfonic acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher efficiency. The use of automated systems and real-time monitoring ensures consistent product quality and minimizes waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivative can be reduced back to the amino compound using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Nitro derivative of the pyrimidine compound.
Reduction: Amino derivative of the pyrimidine compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of pyrimidine-based drugs.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets such as enzymes and receptors. The amino group at the 6th position and the fluoro-substituted phenyl group at the 1st position play crucial roles in binding to the active sites of these targets. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1-phenyl-3-methyl-1H-pyrimidine-2,4-dione: Lacks the fluoro substitution on the phenyl ring.
6-Amino-1-(4-chloro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione: Contains a chloro substitution instead of a fluoro substitution.
6-Amino-1-(4-methyl-phenyl)-3-methyl-1H-pyrimidine-2,4-dione: Contains a methyl substitution instead of a fluoro substitution.
Uniqueness
The presence of the fluoro group in 6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione enhances its lipophilicity and metabolic stability compared to its non-fluorinated analogs. This makes it a valuable compound in drug design and development, as fluorine substitution often improves the pharmacokinetic properties of pharmaceutical agents.
Eigenschaften
IUPAC Name |
6-amino-1-(4-fluorophenyl)-3-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-14-10(16)6-9(13)15(11(14)17)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOJPFRJZMBDEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)C2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628925 |
Source


|
| Record name | 6-Amino-1-(4-fluorophenyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19369-30-3 |
Source


|
| Record name | 6-Amino-1-(4-fluorophenyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B103323.png)
![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)



![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
